Physicochemical Properties and Synthetic Workflows of 1,2,6-Trimethyl-1H-benzo[d]imidazole: A Technical Guide
Physicochemical Properties and Synthetic Workflows of 1,2,6-Trimethyl-1H-benzo[d]imidazole: A Technical Guide
Executive Summary
In the landscape of modern drug discovery, structurally constrained heterocycles are paramount for achieving high target selectivity. 1,2,6-Trimethyl-1H-benzo[d]imidazole (CAS: 155221-39-9) is a highly specialized, N-methylated benzimidazole derivative. Unlike its unmethylated counterparts, this compound possesses a locked tautomeric state, making it a predictable and highly stable pharmacophore intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its critical role in advanced oncology therapeutics, and a field-validated synthetic workflow.
Physicochemical Profiling & Structural Dynamics
As an Application Scientist, evaluating the physicochemical baseline of a starting material is the first step in predicting its behavior within complex synthetic networks. The N1-methylation of 1,2,6-Trimethyl-1H-benzo[d]imidazole fundamentally alters its structural dynamics by preventing the rapid N1-N3 tautomerization typically observed in standard benzimidazoles[1].
Table 1: Key Physicochemical Parameters
| Property | Value | Causality / Technical Relevance |
| CAS Registry Number | 155221-39-9 | Unique identifier for regulatory compliance and procurement. |
| Molecular Formula | C10H12N2 | Determines baseline stoichiometric calculations. |
| Molecular Weight | 160.22 g/mol | Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~17.82 Ų | Low TPSA indicates a highly lipophilic nature, correlating with excellent theoretical membrane permeability[2]. |
| Hydrogen Bond Donors | 0 | The N1 position is methylated, eliminating the N-H bond and preventing tautomerization[2]. |
| Hydrogen Bond Acceptors | 1 (Functional) | The N3 lone pair remains active and available for target binding or salt formation[2]. |
Causality of Properties: The absence of an N-H bond (0 H-bond donors) significantly increases the lipophilicity of downstream Active Pharmaceutical Ingredients (APIs) synthesized from this scaffold. Meanwhile, the lone pair on the N3 nitrogen remains available as an H-bond acceptor, a feature that is critical for interacting with kinase hinge regions in targeted therapies.
Applications in Advanced Therapeutics (KRAS G12C)
The 1,2,6-trimethylbenzimidazole core is a highly privileged scaffold in precision oncology. Specifically, it serves as a critical intermediate in the development of small-molecule inhibitors targeting the KRAS G12C mutation [3].
In mutant KRAS proteins, the substitution of glycine with cysteine at position 12 creates a unique binding pocket. The steric bulk of the three methyl groups on the 1,2,6-trimethylbenzimidazole scaffold provides precise spatial orientation. This allows the derived inhibitor to fit snugly into the switch-II pocket of the mutant KRAS protein, forming a covalent bond with the mutant cysteine and locking the oncoprotein in an inactive, GDP-bound state[4].
Mechanistic Pathway & Synthetic Workflow
The synthesis of 1,2,6-trimethyl-1H-benzo[d]imidazole relies on the dehydrative cyclization of an acylated diamine precursor. The protocol below is designed as a self-validating system: each step has a distinct thermodynamic or visual indicator of success.
Step-by-Step Protocol: Regioselective Synthesis
Step 1: Reagent Preparation & Acylation
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Action: Dissolve 4-methyl-N1-methylbenzene-1,2-diamine (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.5 eq) dropwise at 0°C.
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Causality: Glacial acetic acid acts as both the solvent and an acid catalyst. The dropwise addition at 0°C controls the highly exothermic N-acetylation, preventing thermal degradation and the formation of di-acylated impurities.
Step 2: Dehydrative Cyclization
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Action: Elevate the temperature of the reaction mixture to reflux (approx. 110–115°C) and maintain for 4–6 hours[1].
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Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the secondary amine onto the newly formed amide carbonyl. The continuous reflux drives the elimination of water, pushing the equilibrium strictly toward the cyclized benzimidazole core.
Step 3: Quenching & Precipitation
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Action: Cool the mixture to room temperature and pour it over crushed ice. Slowly add 2M aqueous NaOH until the pH reaches 8.0.
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Causality: In the acidic reaction mixture, the product exists as a water-soluble benzimidazolium acetate salt. Neutralization deprotonates the N3 nitrogen, converting the molecule back to its highly lipophilic free base, which visually precipitates out of the aqueous phase.
Step 4: Extraction & Analytical Validation
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Action: Extract the aqueous suspension with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Causality: Ethyl acetate efficiently partitions the product from residual inorganic salts. Analytical validation via LC-MS should confirm the target mass (m/z [M+H]+ = 161.2), and 1H-NMR will show the distinct singlet of the N1-methyl group, confirming the locked tautomeric state[1].
Workflow Visualization
Figure 1: Synthetic workflow for regioselective 1,2,6-Trimethyl-1H-benzo[d]imidazole construction.
References
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Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. ACS Publications. 1
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CAS: 20028-40-4 / 155221-39-9 Physicochemical Properties. Bidepharm. 2
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US20240262842A1 - Small molecule inhibitors of kras g12c mutant. Google Patents. 3
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WO2022232318A1 - Inhibiteurs à petites molécules de mutant de kras g12c. Google Patents. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS:20028-40-4, (1-甲基-1H-苯并眯唑-2-基)甲胺-毕得医药 [bidepharm.com]
- 3. US20240262842A1 - Small molecule inhibitors of kras g12c mutant - Google Patents [patents.google.com]
- 4. WO2022232318A1 - Inhibiteurs à petites molécules de mutant de kras g12c - Google Patents [patents.google.com]
